Proguanil hydrochloride
Overview
Description
It is often used in combination with other antimalarial drugs such as chloroquine or atovaquone to enhance its efficacy . Proguanil hydrochloride is a biguanide derivative that is converted in the liver to its active metabolite, cycloguanil, which inhibits the enzyme dihydrofolate reductase, crucial for the reproduction of the malaria parasite .
Mechanism of Action
Target of Action
Proguanil hydrochloride, also known as Chloroguanide hydrochloride, primarily targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasites, Plasmodium falciparum and Plasmodium vivax . DHFR plays a crucial role in the reproduction of these parasites .
Mode of Action
This compound inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The inhibition of DHFR disrupts the folic acid cycle, a critical biochemical pathway in the malaria parasite. This disruption blocks the biosynthesis of purines and pyrimidines, leading to a halt in DNA synthesis and cell multiplication . The result is the failure of nuclear division during schizont formation in erythrocytes and liver .
Pharmacokinetics
This compound is a prodrug that is metabolized in the liver to its active metabolite, cycloguanil
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the malaria parasite’s reproduction. By blocking the activity of DHFR, this compound prevents the parasite from multiplying within the red blood cells . This action effectively halts the lifecycle of the malaria parasite, preventing the disease’s progression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that the use of Proguanil and Atovaquone was associated with a reduced risk of colorectal cancer among individuals with a family history of CRC . .
Preparation Methods
The synthesis of proguanil hydrochloride involves several steps. One common method includes the reaction of p-chlorophenyldicyanamide with isopropylamine in the presence of copper sulfate pentahydrate in ethanol . The reaction proceeds as follows:
Step 1:
p-Chlorophenyldicyanamide is reacted with isopropylamine.Step 2: The reaction mixture is heated and stirred in ethanol.
Step 3: Copper sulfate pentahydrate is added to catalyze the reaction.
Step 4: The product, this compound, is isolated and purified.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Proguanil hydrochloride undergoes several types of chemical reactions:
Oxidation: Proguanil can be oxidized to form its active metabolite, cycloguanil.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Proguanil can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cycloguanil and various substituted derivatives .
Scientific Research Applications
Proguanil hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Proguanil hydrochloride is often compared with other antimalarial drugs such as chloroquine, pyrimethamine, and atovaquone . While all these compounds are used to treat malaria, this compound is unique in its ability to inhibit dihydrofolate reductase specifically in the malaria parasite, making it highly effective in combination therapies . Similar compounds include:
Chloroquine: A widely used antimalarial that targets the parasite’s heme detoxification pathway.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in combination with sulfadoxine.
Atovaquone: Often used in combination with this compound for its synergistic effects.
This compound’s unique mechanism of action and its effectiveness in combination therapies make it a valuable tool in the fight against malaria.
Properties
CAS No. |
637-32-1 |
---|---|
Molecular Formula |
C11H17Cl2N5 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |
InChI Key |
SARMGXPVOFNNNG-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Isomeric SMILES |
CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Appearance |
Solid powder |
637-32-1 500-92-5 |
|
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
500-92-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Proguanil Hydrochloride; Paludrine; Chloroguanide hydrochloride; Proguanil HCl; Chloroquanil; Zeneca Brand of Chloroguanide Hydrochloride; Chloroguanide Hydrochloride; Hydrochloride, Chloroguanide; Hydrochloride, Proguanil; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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